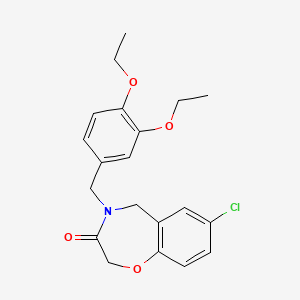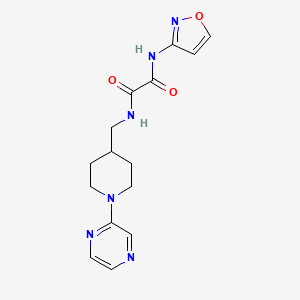
7-chloro-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly referred to as 7-chloro-4-DOB-DHO-BXZ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzoxazepine and has been used in a variety of experiments to study the effects of its chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
7-chloro-4-DOB-DHO-BXZ has been studied for its potential applications in scientific research. This compound has been used in experiments to study the effects of chemical structure and properties on biological systems. In particular, this compound has been used in studies to investigate the effects of its chemical structure on the inhibition of enzymes, the modulation of cell signaling pathways, and the regulation of gene expression. Additionally, this compound has been studied for its potential applications in drug development, as it has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 7-chloro-4-DOB-DHO-BXZ is not fully understood. However, it is believed that this compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of enzyme activity is thought to be responsible for the compound’s anti-inflammatory and neuroprotective effects. Additionally, this compound is believed to modulate the activity of certain cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-chloro-4-DOB-DHO-BXZ has been studied for its biochemical and physiological effects. This compound has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and modulate the activity of certain cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-chloro-4-DOB-DHO-BXZ in lab experiments has several advantages. This compound is relatively easy to synthesize and is available commercially. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to consider when using this compound in lab experiments. This compound is relatively expensive and can be toxic in high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 7-chloro-4-DOB-DHO-BXZ. Further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in drug development. Additionally, further research is needed to investigate the potential of this compound as an inhibitor of other enzymes and as a modulator of other cell signaling pathways. Finally, further research is needed to explore the potential of this compound as an anti-cancer agent.
Synthesemethoden
7-chloro-4-DOB-DHO-BXZ can be synthesized through a multi-step process. The first step involves the reaction of a 3,4-diethoxybenzyl chloride with 4-chlorobenzaldehyde in the presence of potassium carbonate in an aqueous solution. This reaction results in a 3,4-diethoxybenzyl-4-chlorobenzaldehyde product. The second step involves the reaction of the 3,4-diethoxybenzyl-4-chlorobenzaldehyde product with potassium hydroxide in an aqueous solution. This reaction results in a 3,4-diethoxybenzyl-4,5-dihydrobenzoxazepin-3(2H)-one product. The third step involves the reaction of the 3,4-diethoxybenzyl-4,5-dihydrobenzoxazepin-3(2H)-one product with chloroacetic acid in an aqueous solution. This reaction results in the desired 7-chloro-4-DOB-DHO-BXZ product.
Eigenschaften
IUPAC Name |
7-chloro-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMOFLSEEGWATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2951946.png)
![Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine](/img/structure/B2951947.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951948.png)
![N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2951950.png)


![N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2951957.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)
![methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2951960.png)
![3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951962.png)